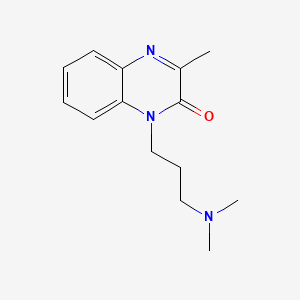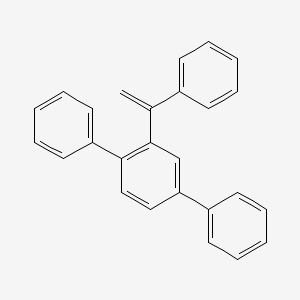![molecular formula C18H13NO B14430912 7-Methylbenzo[a]acridin-12(7H)-one CAS No. 83076-37-3](/img/structure/B14430912.png)
7-Methylbenzo[a]acridin-12(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylbenzo[a]acridin-12(7H)-one: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fused benzene and acridine ring system with a methyl group at the 7th position and a ketone group at the 12th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[a]acridin-12(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chloroacridine and a suitable methylating agent.
Methylation: The methylation of 9-chloroacridine is carried out using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the acridine ring system. This step often involves heating the intermediate in the presence of a strong acid or base.
Oxidation: The final step involves the oxidation of the methyl group to form the ketone group at the 12th position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-Methylbenzo[a]acridin-12(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the methyl or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学研究应用
7-Methylbenzo[a]acridin-12(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of DNA intercalation and the development of new DNA-binding agents. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in the development of new anticancer and antimicrobial agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials, such as dyes and pigments. It is also used in the development of new catalysts and other industrial chemicals.
作用机制
The mechanism of action of 7-Methylbenzo[a]acridin-12(7H)-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. It can also inhibit the activity of certain enzymes, leading to the disruption of various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
7-Methylbenzo[a]pyrene: This compound has a similar structure but lacks the acridine ring system. It is known for its carcinogenic properties and is used in the study of cancer.
12-Methylbenzo[a]acridine: This compound has a similar structure but with the methyl group at the 12th position. It is used in the study of DNA intercalation and enzyme inhibition.
7,12-Dimethylbenzo[a]anthracene: This compound has a similar structure but with two methyl groups at the 7th and 12th positions. It is used in the study of cancer and other diseases.
Uniqueness
7-Methylbenzo[a]acridin-12(7H)-one is unique due to its specific structure, which includes both a methyl group at the 7th position and a ketone group at the 12th position. This unique structure gives the compound distinct chemical and physical properties, making it useful for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
83076-37-3 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC 名称 |
7-methylbenzo[a]acridin-12-one |
InChI |
InChI=1S/C18H13NO/c1-19-15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11H,1H3 |
InChI 键 |
AOYDTQWTKZEBGA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
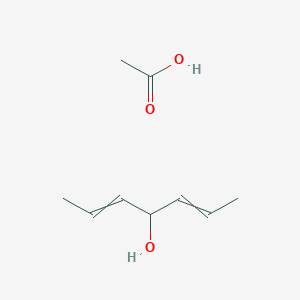
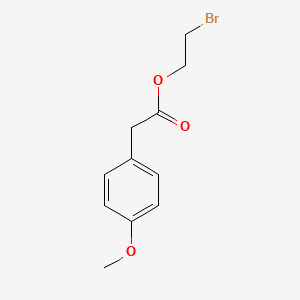
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


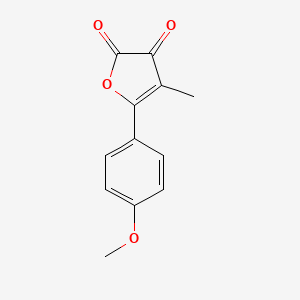
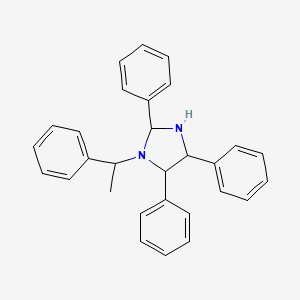
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
